molecular formula C15H20ClN3O3 B7189951 N-[2-(4-chlorophenyl)-2-methoxyethyl]-2-methyl-3-oxopiperazine-1-carboxamide

N-[2-(4-chlorophenyl)-2-methoxyethyl]-2-methyl-3-oxopiperazine-1-carboxamide

Cat. No.: B7189951
M. Wt: 325.79 g/mol
InChI Key: GRTNXQKNCMFWHF-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-methoxyethyl]-2-methyl-3-oxopiperazine-1-carboxamide is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a chlorophenyl group, a methoxyethyl group, and a carboxamide group

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-2-methoxyethyl]-2-methyl-3-oxopiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O3/c1-10-14(20)17-7-8-19(10)15(21)18-9-13(22-2)11-3-5-12(16)6-4-11/h3-6,10,13H,7-9H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTNXQKNCMFWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)NCC(C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-methoxyethyl]-2-methyl-3-oxopiperazine-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloroaniline and 2-methoxyethylamine.

    Formation of Intermediate: These starting materials undergo a condensation reaction to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the piperazine ring.

    Final Product Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the condensation, cyclization, and amide coupling reactions.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-methoxyethyl]-2-methyl-3-oxopiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-methoxyethyl]-2-methyl-3-oxopiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-methoxyethyl]-2-methyl-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide
  • 5-chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide

Uniqueness

N-[2-(4-chlorophenyl)-2-methoxyethyl]-2-methyl-3-oxopiperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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